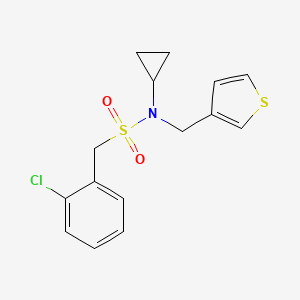

![molecular formula C13H10ClN3O2S2 B2715795 7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899977-08-3](/img/structure/B2715795.png)

7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

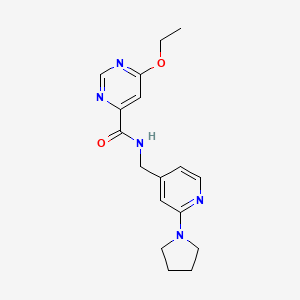

The compound “7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of organic compounds known as benzothiadiazines . Benzothiadiazines are aromatic heterocyclic compounds containing a benzene fused to a thiadiazine ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the benzothiadiazine ring, the chlorine atom at the 7-position, and the pyridin-3-ylmethylthio group at the 3-position . These groups could affect the compound’s electronic structure and reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would be determined by its functional groups. The thiadiazine ring might undergo reactions typical of heterocycles, while the chlorine atom could potentially be replaced in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom and the pyridin-3-ylmethylthio group could affect its polarity, solubility, and stability .科学的研究の応用

Homogeneous Catalyst for Synthesis of Derivatives

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been utilized as an efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives through a one-pot multi-component reaction (MCR) in water. This method offers advantages such as mild and neutral reaction media, high yields, short reaction times, and compliance with green chemistry protocols (Khazaei et al., 2015).

Crystal Structure Analysis

The compound chlorothiazide forms a 1:3 solvate with pyridine, demonstrating the utility of such compounds in crystal structure analysis and the significance of intermolecular hydrogen bonding for stabilizing crystal structures (Johnston et al., 2008).

Anticancer and Anti-HIV Agents

An improved synthesis method for 4-chlorocoumarin-3-sulfonyl chloride has been reported, which reacts with various bidentate nucleophiles to yield substituted pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides. These compounds have potential applications as anticancer and anti-HIV agents (Jashari et al., 2007).

Antimicrobial Activity

The synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole has shown significant antimicrobial activity, highlighting the potential of thiadiazine derivatives in developing new antimicrobial agents (El‐Emary et al., 2002).

Aldose Reductase Inhibitors

A series of pyrido[2,3-e]-[1,2,4]-thiadiazine 1,1-dioxide acetic acid derivatives have been synthesized and tested for their inhibitory activity against aldose reductase (ALR2), showing potent inhibitory activity. These findings indicate their potential application in treating conditions related to ALR2, such as diabetic complications (Chen et al., 2011).

将来の方向性

作用機序

Target of Action

Compounds of the 1,2,4-benzothiadiazine 1,1-dioxide class are known to interact with various targets, including atp-sensitive potassium channels and certain enzymes such as xanthine oxidase, hcv ns5b polymerase, and aldose reductase .

Mode of Action

It is known that 1,2,4-benzothiadiazine 1,1-dioxides can act as atp-sensitive potassium channel openers . This activity can inhibit insulin release .

Biochemical Pathways

1,2,4-benzothiadiazine 1,1-dioxides are known to inhibit certain enzymes, potentially affecting the associated biochemical pathways .

Result of Action

It is known that 1,2,4-benzothiadiazine 1,1-dioxides have broad-spectrum activity against bacteria, fungi, and mycobacterium tuberculosis .

特性

IUPAC Name |

7-chloro-3-(pyridin-3-ylmethylsulfanyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2S2/c14-10-3-4-11-12(6-10)21(18,19)17-13(16-11)20-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIVEEXSTKHYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

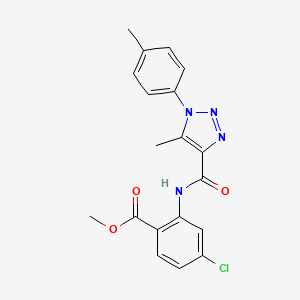

![1,3-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2715716.png)

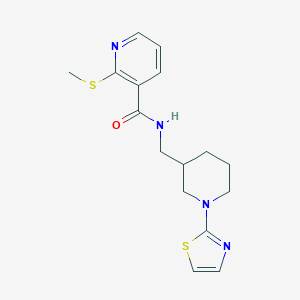

![2-[[3-(Trifluoromethyl)phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2715721.png)

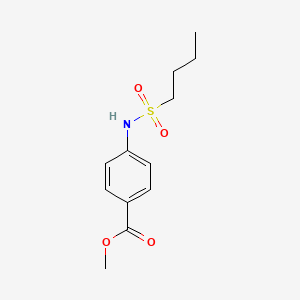

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2715723.png)

![2-[(3Ar,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2715728.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B2715731.png)

![5-Pyrazolo[1,5-a]pyrazin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2715733.png)